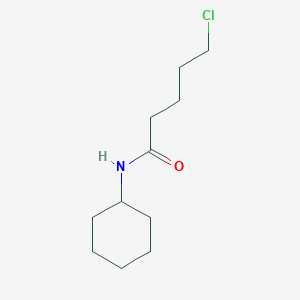

5-Chloro-N-cyclohexylpentanamide

Descripción general

Descripción

5-Chloro-N-cyclohexylpentanamide is an organic compound with the molecular formula C11H20ClNO and a molar mass of 217.74 g/mol . It is a colorless to yellowish liquid with a special smell, flammable, and soluble in organic solvents such as ethanol and ether, but slightly soluble in water . This compound is used in various fields, including the synthesis of pharmaceuticals, dyes, pesticides, and chemical catalysts .

Métodos De Preparación

5-Chloro-N-cyclohexylpentanamide can be synthesized by adding stannous chloride to Bromo N-cyclohexyl-5-pentanamide . The specific method of preparation may vary depending on the requirements. Industrial production methods typically involve the use of stannous chloride as a reducing agent to facilitate the formation of the desired compound .

Análisis De Reacciones Químicas

5-Chloro-N-cyclohexylpentanamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide or potassium hydroxide.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

5-Chloro-N-cyclohexylpentanamide is characterized by the following molecular formula:

- Molecular Formula: C11H20ClN

- Molecular Weight: 219.74 g/mol

This compound features a chloro group and a cyclohexyl moiety attached to a pentanamide structure, which contributes to its biological activity and utility in various chemical reactions.

Antiplatelet Activity

This compound is recognized as a derivative of cilostazol, a selective phosphodiesterase III inhibitor. Cilostazol is utilized primarily for its antiplatelet and vasodilatory effects, making it valuable in treating conditions such as intermittent claudication and other ischemic diseases. The compound's mechanism involves the inhibition of cyclic AMP (cAMP) degradation, leading to increased cAMP levels in platelets and vascular smooth muscle cells, which inhibits platelet aggregation and promotes vasodilation .

Case Study: Clinical Trials

- Study Title: "Cilostazol Combination Therapy in Ischemic Stroke Patients"

- Objective: To assess the efficacy of cilostazol in combination with aspirin for preventing recurrent strokes.

- Findings: The combination therapy demonstrated improved outcomes compared to aspirin alone, highlighting the importance of this compound as a potential therapeutic agent in stroke management .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized to produce various derivatives through reactions such as acylation and alkylation. The compound's versatility allows chemists to explore new synthetic pathways for creating complex molecules.

Synthesis Example

A typical reaction involves the use of phosphorus pentachloride to convert this compound into more complex structures, demonstrating its role as a precursor in synthetic chemistry .

Data Table: Applications Overview

Mecanismo De Acción

The mechanism of action of 5-Chloro-N-cyclohexylpentanamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

5-Chloro-N-cyclohexylpentanamide can be compared with other similar compounds, such as:

- N-Cyclohexyl-5-chlorovaleramide

- N-Cyclohexyl-5-chloropentamide

- 5-Chloro-N-cyclohexylvaleramide

- N-Cyclohexyl-5-chlorovaleramide

- N-Cyclohexyl-5-chloropentanamide

These compounds share similar structural features and chemical properties but may differ in their specific applications and reactivity . The uniqueness of this compound lies in its specific combination of functional groups and its versatility in various chemical reactions and applications .

Actividad Biológica

5-Chloro-N-cyclohexylpentanamide is a synthetic organic compound with significant biological activity. Its structure allows for various modifications that can enhance its interaction with biological targets, making it a subject of interest in pharmaceutical research.

Chemical Structure and Synthesis

The compound's synthesis typically involves a multi-step process starting from cyclopentanone. The key steps include:

- Baeyer-Villiger Oxidation : Converts cyclopentanone into a lactone.

- Chlorination : Introduces the chlorine atom at the appropriate position.

- Amidation : Finalizes the compound by forming the amide bond with cyclohexylamine.

This synthetic pathway yields approximately 70% efficiency, highlighting its feasibility for further development in medicinal chemistry.

Structural Formula

The structural formula of this compound can be represented as follows:

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit substantial antibacterial activity against both gram-positive and gram-negative bacteria. For instance, related compounds have demonstrated effectiveness in inhibiting bacterial growth, suggesting that modifications to the core structure can lead to enhanced antimicrobial agents.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets, including:

- Receptors : Compounds structurally similar to this compound have been studied for their agonistic activities on serotonin receptors (5-HT4), which are implicated in gastrointestinal motility and could be targeted for therapeutic interventions in motility disorders.

- Enzymatic Inhibition : The compound may also inhibit certain enzymes involved in bacterial metabolism, leading to cell death.

Case Studies

- Antibacterial Testing : A study evaluated the antibacterial efficacy of this compound derivatives against E. coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, showcasing its potential as an antibacterial agent.

- Pharmacological Evaluation : In vivo studies demonstrated that compounds derived from this compound improved gastric motility in animal models, suggesting potential applications in treating gastrointestinal disorders.

Comparative Analysis of Related Compounds

| Compound Name | Biological Activity | MIC (µg/mL) | Notes |

|---|---|---|---|

| This compound | Antibacterial | 32 | Effective against gram-positive and negative bacteria |

| Compound 4c | Significant antibacterial activity | 16 | More potent than this compound |

| YM-47813 | 5-HT4 receptor agonist | Not specified | Enhances gastric motility |

Future Directions in Research

Further studies are warranted to explore the full spectrum of biological activities exhibited by this compound and its derivatives. Areas of focus may include:

- Structure-Activity Relationship (SAR) : Investigating how different modifications affect biological activity.

- Toxicological Assessments : Evaluating the safety profile of this compound and its derivatives.

- Clinical Trials : Conducting trials to assess efficacy and safety in human subjects for potential therapeutic applications.

Propiedades

IUPAC Name |

5-chloro-N-cyclohexylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20ClNO/c12-9-5-4-8-11(14)13-10-6-2-1-3-7-10/h10H,1-9H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOBOCFRZMDIDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50470390 | |

| Record name | 5-Chloro-N-cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15865-18-6 | |

| Record name | 5-Chloro-N-cyclohexylpentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15865-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-N-cyclohexylpentanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50470390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-N-cyclohexylpentanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.756 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.